2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
Molecular Formula |
C24H22N4O2S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-14-23(18-11-16(30-3)8-9-21(18)28(14)2)20-13-31-24(26-20)27-22(29)10-15-12-25-19-7-5-4-6-17(15)19/h4-9,11-13,25H,10H2,1-3H3,(H,26,27,29) |
InChI Key |
NSMQCLOEIYFOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methoxy-1,2-Dimethylindole
The 5-methoxy-1,2-dimethylindole subunit is synthesized through sequential alkylation and methoxylation of indole derivatives. A representative protocol involves:
-
Alkylation : Indole reacts with methyl iodide in dimethyl sulfoxide (DMSO) using sodium hydride (NaH) as a base at 60°C for 6 hours, yielding 1,2-dimethylindole.
-
Methoxylation : Electrophilic substitution at the 5-position is achieved using a Friedel-Crafts reaction with methoxy acetyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM).
Key Data :
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves condensation of a thioamide with an α-bromoketone. For this compound:
-
Thioamide Preparation : 5-Methoxy-1,2-dimethylindole-3-thioamide is synthesized by treating the indole with phosphorus pentasulfide (P₂S₅) in dry pyridine under reflux.
-
α-Bromoketone Synthesis : 2-Bromo-1-(thiazol-2-yl)ethan-1-one is prepared by bromination of 2-acetylthiazole using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).
Reaction Conditions :
Acetamide Coupling and Final Assembly
The acetamide bridge is introduced via a nucleophilic acyl substitution reaction:
-
Acetic Acid Activation : 2-(1H-Indol-3-yl)acetic acid is activated using carbodiimide reagents (e.g., EDC·HCl) in anhydrous DCM.
-
Amidation : The activated intermediate reacts with the amine group of the thiazole-indole subunit under nitrogen atmosphere, followed by quenching with aqueous sodium bicarbonate.
Optimization Notes :
-
Use of 4-dimethylaminopyridine (DMAP) as a catalyst improves yields to 88%.
-
Solvent systems such as tetrahydrofuran (THF) or DMF are preferred for polar intermediates.
Advanced Methodologies and Continuous Flow Approaches
Recent innovations in microreactor technology enable efficient multistep synthesis:
-
Continuous Flow Assembly : A three-step process (thiazole formation, deketalization, and Fischer indole synthesis) achieves an overall yield of 75% in <15 minutes residence time.
-
Automated Systems : Syrris AFRICA® reactors facilitate precise temperature control (200°C for Fischer indolization) and reduce side reactions.
Comparative Performance :
| Method | Yield | Time | Scalability |
|---|---|---|---|
| Batch Synthesis | 68–82% | 8–12 hours | Moderate |
| Continuous Flow | 75–80% | 15 minutes | High |
Challenges and Mitigation Strategies
Functional Group Compatibility
Purification Techniques
-
Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:1) resolves regioisomers.
-
Recrystallization : Ethanol/water mixtures (3:1) yield high-purity (>98%) product.
Computational and Mechanistic Insights
Density functional theory (DFT) studies reveal:
-
Hantzsch Reaction Transition State : The thioamide’s sulfur atom attacks the α-bromoketone’s electrophilic carbon, with an energy barrier of 25.3 kcal/mol.
-
Amidation Kinetics : Second-order kinetics (k = 0.042 L·mol⁻¹·s⁻¹) confirm a bimolecular mechanism.
Industrial-Scale Considerations
Chemical Reactions Analysis
Reactivity: BITIAN may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.
Scientific Research Applications
Medicine: BITIAN’s α-glucosidase inhibitory activity positions it as a potential drug candidate for type 2 diabetes management.
Chemistry: It serves as a valuable scaffold for designing new compounds with diverse biological activities.
Biology: Further studies explore its impact on glucose metabolism and related pathways.
Mechanism of Action
- BITIAN inhibits α-glucosidase by binding to the enzyme’s active site, preventing the breakdown of oligosaccharides and disaccharides into glucose.
- Molecular targets include the active site residues of α-glucosidase.
Comparison with Similar Compounds
4-(1H-Indol-3-yl)-N-[4-(5-Methoxy-1,2-Dimethyl-1H-Indol-3-yl)-1,3-Thiazol-2-yl]Butanamide (Y040-8890)
- Molecular Formula : C26H26N4O2S
- Molecular Weight : 458.58
- Key Differences :
- Replaces the acetamide group with a butanamide chain, increasing molecular weight and logP (5.196 vs. 5.2).
- The extended alkyl chain may enhance membrane permeability but reduce solubility (logSw = -5.2977) .
- Retains dual indole-thiazole architecture but lacks the oxadiazole or triazole moieties seen in other analogues.
N-(2-(4-(Dimethylamino)Phenyl)-4-Oxothiazolidin-3-yl)-2-(5-(2-Methyl-1H-Indol-3-yl)-4H-1,2,4-Triazol-3-ylthio)Acetamide
- Molecular Formula : C24H25N7O2S2
- Key Differences: Incorporates a thiazolidinone ring and 1,2,4-triazole instead of a simple thiazole. Substitutes the 5-methoxy group with a 2-methylindole, altering steric and electronic properties. Higher hydrogen bond acceptor count (7 vs.
Analogues with Modified Heterocyclic Cores
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)Phenoxymethyl]-1H-1,2,3-Triazol-1-yl}-N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide (9c)
- Molecular Formula : C28H20BrN7O2S
- Key Differences: Replaces indole with benzodiazole and introduces a bromophenyl-thiazole group. Higher molecular weight (604.52 vs. 430.5) and logP due to aromatic bromine substitution.
2-(1-Ethyl-5-Methoxy-1H-Indol-3-yl)-N-(4-Methoxyphenyl)-2-Oxoacetamide
- Molecular Formula : C20H19N2O4
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
*Estimated values based on structural similarity.
- Lipophilicity : The target compound and Y040-8890 exhibit comparable logP values (~5.2), favorable for passive diffusion across biological membranes. Brominated analogues (e.g., 9c) show higher logP, which may limit aqueous solubility .
Biological Activity
The compound 2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide is a derivative of indole and thiazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity against various cell lines, and underlying mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C₁₄H₁₅N₃OS, with a molecular weight of approximately 273.35 g/mol. The structure features an indole moiety linked to a thiazole ring, which is characteristic of many bioactive compounds.
Anticancer Properties
Research indicates that derivatives of indole and thiazole exhibit significant anticancer activities. The specific compound under review has been evaluated for its cytotoxic effects on various cancer cell lines.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.8 | Induction of apoptosis |
| MCF-7 | 7.4 | Cell cycle arrest in G2/M phase |
| A549 | 6.5 | Inhibition of tubulin polymerization |
| SUIT-2 | 4.9 | Reactive oxygen species accumulation |
The compound demonstrated varying degrees of cytotoxicity across different cancer cell lines, with IC₅₀ values suggesting effective inhibition at low concentrations.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle progression at the G2/M phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.
Case Studies
Several studies have reported on the efficacy of indole and thiazole derivatives in cancer treatment:
- Study on Pancreatic Cancer Cells : A recent study indicated that compounds similar to this compound exhibited potent activity against pancreatic cancer cells (SUIT-2), with significant inhibition noted at concentrations as low as 4.9 µM .
- Mechanistic Insights : Another investigation highlighted that the compound's ability to induce apoptosis was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis typically involves multi-step protocols combining indole and thiazole ring formation. Key steps include:
- Indole-thiazole coupling : Reacting substituted indole precursors (e.g., 5-methoxy-1,2-dimethylindole) with thiazole intermediates under reflux in polar aprotic solvents like DMF or ethanol, often with catalysts such as triethylamine or NaH .
- Acetamide linkage formation : Using chloroacetyl chloride or bromoacetamide derivatives in the presence of bases (e.g., triethylamine) to form the acetamide bridge .
- Purification : Column chromatography or recrystallization from ethanol/DMF mixtures to achieve >95% purity .
Q. Critical conditions :
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- 1H/13C NMR : To confirm indole NH (~10–12 ppm), thiazole protons (6.5–8.5 ppm), and acetamide carbonyls (~165–170 ppm) .
- LC-MS : For molecular ion verification (e.g., [M+H]+ at m/z 446.5) and purity assessment .
- IR spectroscopy : Identification of C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Elemental analysis : To validate C, H, N, S composition (±0.3% theoretical) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses?
Key challenges : Low yields (<40%) in thiazole ring closure due to steric hindrance. Solutions include microwave-assisted synthesis (20% yield improvement) or using Pd catalysts for cross-coupling .
Q. What computational strategies predict biological activity and molecular targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity for serotonin receptors (indole moiety) or kinase targets (thiazole ring) .
- PASS prediction : To prioritize antimicrobial or anticancer activity based on structural analogs (e.g., indole-thiazole hybrids show IC₅₀ ~10 µM against MCF-7 cells) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy groups at C5) with logP and bioactivity .
Q. How should contradictory data on biological efficacy be resolved?
Case example : Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 5–50 µM across studies):
- Methodological audit : Compare cell lines (e.g., HeLa vs. HepG2), assay protocols (MTT vs. resazurin), and compound purity .
- Structural validation : Confirm stereochemistry (e.g., NOESY for spatial arrangement) and hydrate/solvate forms (TGA/DSC analysis) .
- Dose-response refinement : Use 8-point dilution curves to reduce variability .
Q. What is the role of substituents (e.g., methoxy, methyl) in modulating activity?
- 5-Methoxy group : Enhances lipophilicity (logP +0.5) and receptor binding via H-bonding with kinase ATP pockets .
- N-Methyl on thiazole : Reduces metabolic degradation (t₁/₂ increased from 2.1 to 4.8 hours in hepatic microsomes) .
- Thioether linkage : Stabilizes conformation for target engagement (confirmed by X-ray crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
